4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one
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Overview
Description
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a piperidine ring attached to the isoquinoline core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through various methods, such as the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the isoquinoline core.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides or other ethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoquinoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various alkyl or acyl groups.
Scientific Research Applications
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving isoquinoline derivatives.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one would depend on its specific biological or pharmacological activity. Generally, isoquinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, and modulate their activity. The piperidine ring may enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the ethyl and piperidine substituents.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Uniqueness
4-Ethyl-5-(piperidin-4-yloxy)isoquinolin-1(2H)-one is unique due to the presence of both the ethyl and piperidine substituents, which may confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Properties
CAS No. |
651308-76-8 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-ethyl-5-piperidin-4-yloxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H20N2O2/c1-2-11-10-18-16(19)13-4-3-5-14(15(11)13)20-12-6-8-17-9-7-12/h3-5,10,12,17H,2,6-9H2,1H3,(H,18,19) |
InChI Key |
KDBWXHBUPVYORS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=O)C2=C1C(=CC=C2)OC3CCNCC3 |
Origin of Product |
United States |
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